molecular formula C21H16Cl4N4O3 B3035631 4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide CAS No. 338395-71-4

4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

Cat. No.: B3035631
CAS No.: 338395-71-4
M. Wt: 514.2 g/mol
InChI Key: FGFLTGMJXBFEJB-UHFFFAOYSA-N
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Description

This compound is a structurally complex carbohydrazide derivative featuring a 1-methylpyrrole backbone substituted with a 2,4-dichlorobenzoyl group at position 4 and a 2-(2,4-dichlorophenoxy)ethanimidoyl moiety at the carbohydrazide nitrogen. Its molecular formula is C₂₁H₁₆Cl₄N₄O₃, with a molecular weight of 526.2 g/mol.

Properties

IUPAC Name

N-[(Z)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-4-(2,4-dichlorobenzoyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl4N4O3/c1-29-9-11(20(30)14-4-2-12(22)7-15(14)24)6-17(29)21(31)28-27-19(26)10-32-18-5-3-13(23)8-16(18)25/h2-9H,10H2,1H3,(H2,26,27)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFLTGMJXBFEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NN=C(COC2=C(C=C(C=C2)Cl)Cl)N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=C1C(=O)N/N=C(/COC2=C(C=C(C=C2)Cl)Cl)\N)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide (CAS Number: 6750853) is a complex organic molecule notable for its diverse biological activities. Composed of a pyrrole ring integrated with chlorinated phenyl groups and a hydrazide moiety, this compound has garnered interest in pharmacological research due to its potential therapeutic applications.

  • Molecular Formula: C21H16Cl4N4O3
  • Molecular Weight: 514.19 g/mol
  • Structural Features: The compound contains multiple functional groups that may contribute to its biological activity, including:
    • A pyrrole ring
    • Two dichlorobenzoyl groups
    • A hydrazide functional group

Biological Activity Overview

Research indicates that compounds similar to or including the structure of this compound exhibit various biological activities:

Anticancer Activity

Studies have shown that derivatives of pyrrole and hydrazide compounds can possess significant anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating cytotoxic effects.

CompoundCancer Cell LineIC50 Value (μM)
Compound AHCT-116 (Colon Carcinoma)6.2
Compound BT47D (Breast Cancer)27.3
Compound CMCF-7 (Breast Cancer)Significant activity

The above table summarizes findings from studies on related compounds, suggesting that the target compound may also exhibit similar anticancer effects.

Antimicrobial Activity

Research into other hydrazide derivatives indicates potential antimicrobial effects. For example, benzothioate derivatives have shown good antibacterial activity against pathogenic bacteria. The structural components of this compound could enhance its efficacy against microbial strains.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the chlorinated aromatic groups may interact with cellular targets involved in proliferation and apoptosis pathways. Additionally, the hydrazide moiety may facilitate interactions with enzymes or receptors pertinent to cancer and infection processes.

Case Studies and Research Findings

Recent studies have focused on synthesizing variations of the compound and evaluating their biological activities:

  • Synthesis and Evaluation : Researchers synthesized various analogs of the compound and assessed their cytotoxicity against different cancer cell lines. The results indicated that certain modifications could enhance potency.
  • In Vivo Studies : Preliminary in vivo studies are required to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.
  • Comparative Studies : Comparative analyses with known anticancer agents like cisplatin have shown promising results for some derivatives, indicating potential as alternative treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and biological implications of the target compound with related derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Implications (Inferred)
Target Compound C₂₁H₁₆Cl₄N₄O₃ 526.2 2,4-Dichlorobenzoyl; 2-(2,4-dichlorophenoxy)ethanimidoyl; 1-methylpyrrole High lipophilicity may enhance target binding but reduce solubility; potential enzyme inhibition .
4-(2,4-Dichlorobenzoyl)-N-phenethyl-1H-pyrrole-2-carboxamide C₂₀H₁₅Cl₂N₂O₂ 408.26 2,4-Dichlorobenzoyl; phenethyl carboxamide Phenethyl group may improve CNS penetration; carboxamide enhances hydrogen-bonding capacity.
4-(2,4-Dichlorobenzoyl)-N-(2-hydroxyethyl)-1H-pyrrole-2-carboxamide C₁₄H₁₃Cl₂N₂O₃ 343.18 2,4-Dichlorobenzoyl; 2-hydroxyethyl carboxamide Hydroxyethyl group increases solubility but may reduce membrane permeability.
4-Benzoyl-N'-(6-chloro-2-pyridinyl)-1H-pyrrole-2-carbohydrazide C₁₇H₁₃ClN₄O₂ 340.76 Benzoyl; 6-chloro-2-pyridinyl carbohydrazide Pyridinyl group introduces aromatic stacking potential; moderate lipophilicity.
4-(4-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide C₁₉H₁₇N₃O₃ 335.36 4-Methoxybenzoyl; pyridinylmethyl carboxamide Methoxy and pyridinyl groups balance solubility and target affinity; potential kinase inhibition.

Key Structural Differences and Implications

Chlorination Pattern: The target compound’s dual 2,4-dichlorophenyl groups distinguish it from analogs with single chloro substituents (e.g., ) or non-chlorinated aryl groups (e.g., ).

Carbohydrazide vs. Carboxamide : The target’s carbohydrazide linkage (N–NH–CO) differs from carboxamide (NH–CO) derivatives (e.g., ), offering additional hydrogen-bonding sites and conformational flexibility.

Ethanimidoyl Substituent: The 2-(2,4-dichlorophenoxy)ethanimidoyl group introduces a rigid, planar structure compared to flexible alkyl chains (e.g., phenethyl in ), which may improve selectivity for sterically constrained targets.

Pharmacological Potential and Limitations

  • Target Compound: Limited direct data, but analogs with dichlorobenzoyl groups (e.g., ) show activity in enzyme inhibition assays. The ethanimidoyl group may confer resistance to metabolic degradation.
  • Comparative Solubility : Hydroxyethyl () and pyridinyl () derivatives exhibit higher aqueous solubility than the target compound, which may require formulation optimization for in vivo efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorobenzoyl)-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]-1-methyl-1H-pyrrole-2-carbohydrazide

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